molecular formula C16H15N3O4S B11063912 N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11063912
M. Wt: 345.4 g/mol
InChI Key: GTPGKUSDWCPMBV-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-(3,4-DIMETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thienyl group: The thienyl group can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Attachment of the dimethoxybenzyl group: This step involves the alkylation of the oxadiazole ring with 3,4-dimethoxybenzyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3,4-DIMETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

N-(3,4-DIMETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:

    N-(4-Methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methoxy group instead of a dimethoxy group.

    N-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(3,4-Dimethoxybenzyl)-3-(2-furyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a furyl group instead of a thienyl group.

The uniqueness of N-(3,4-DIMETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O4S/c1-21-11-6-5-10(8-12(11)22-2)9-17-15(20)16-18-14(19-23-16)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

GTPGKUSDWCPMBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3)OC

Origin of Product

United States

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